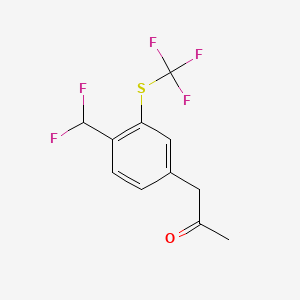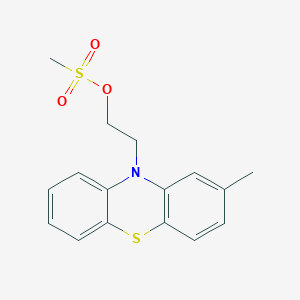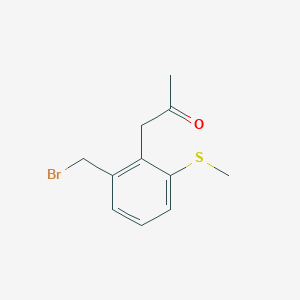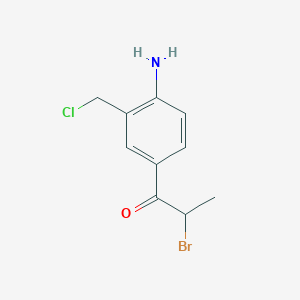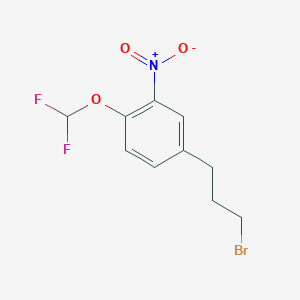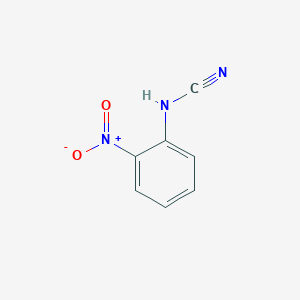
1-Bromo-3-(4-ethoxy-3-hydroxyphenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-(4-ethoxy-3-hydroxyphenyl)propan-2-one is an organic compound with the molecular formula C11H13BrO3 It is a brominated phenylpropanone derivative, characterized by the presence of a bromine atom, an ethoxy group, and a hydroxy group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-3-(4-ethoxy-3-hydroxyphenyl)propan-2-one can be synthesized through a multi-step process involving the bromination of a suitable precursor. One common method involves the reaction of 4-ethoxy-3-hydroxybenzaldehyde with bromoacetone under basic conditions. The reaction typically proceeds at room temperature and is followed by neutralization with an acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-3-(4-ethoxy-3-hydroxyphenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Major Products Formed
Substitution: Formation of substituted phenylpropanones.
Oxidation: Formation of phenylpropanones with carbonyl groups.
Reduction: Formation of phenylpropanols.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-(4-ethoxy-3-hydroxyphenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and receptor binding due to its structural features.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Bromo-3-(4-ethoxy-3-hydroxyphenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the hydroxy group play crucial roles in binding to active sites, while the ethoxy group may influence the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Bromo-4-hydroxyphenyl)propan-2-one: Similar structure but lacks the ethoxy group.
1-Bromo-3-(4-fluorophenoxy)propan-2-one: Contains a fluorine atom instead of a hydroxy group.
2-Bromo-1-(4-hydroxyphenyl)propan-1-one: Different positioning of the bromine and hydroxy groups.
Uniqueness
1-Bromo-3-(4-ethoxy-3-hydroxyphenyl)propan-2-one is unique due to the presence of both an ethoxy group and a hydroxy group on the phenyl ring, which can influence its reactivity and interactions with biological targets. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C11H13BrO3 |
|---|---|
Molekulargewicht |
273.12 g/mol |
IUPAC-Name |
1-bromo-3-(4-ethoxy-3-hydroxyphenyl)propan-2-one |
InChI |
InChI=1S/C11H13BrO3/c1-2-15-11-4-3-8(6-10(11)14)5-9(13)7-12/h3-4,6,14H,2,5,7H2,1H3 |
InChI-Schlüssel |
CMQAASGBLKTBEI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)CC(=O)CBr)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



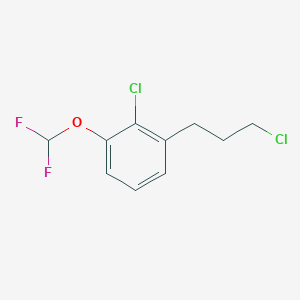
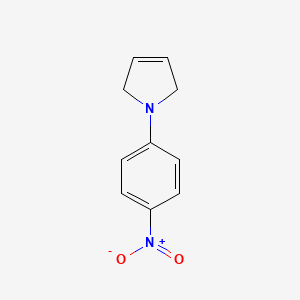
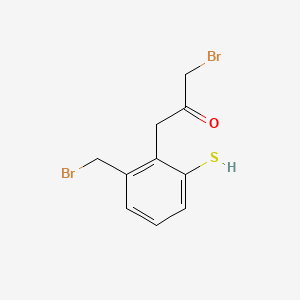
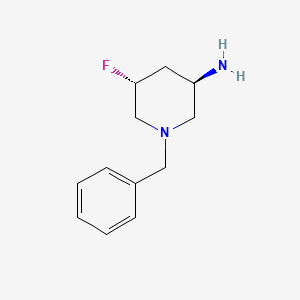

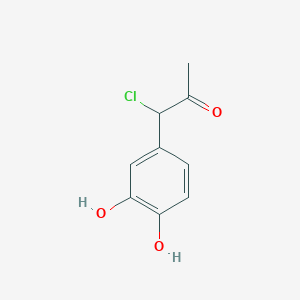
![[2,2'-Bifuran]-5,5'-diyldimethanol](/img/structure/B14056892.png)
